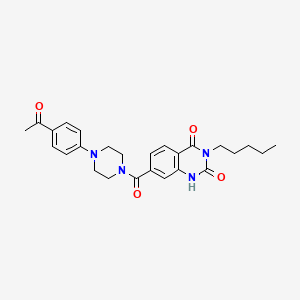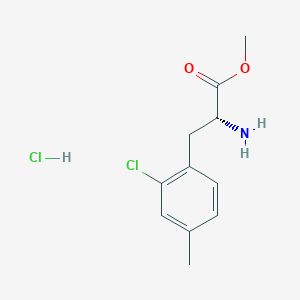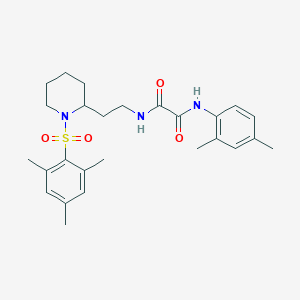
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride serves as a precursor in the synthesis of various chemically significant compounds. The reaction of related 2-chloro-4,6-dimethylpyridine-3-carbonitrile with different reactants leads to the production of diverse derivatives like pyrazolo, isoxazolo, and pyridoquinazoline, indicating the compound's versatility in organic synthesis (Yassin, 2009).
- The compound is involved in the synthesis of 3,5-dimethyl-[4-(alkoxy)-2-pyridinyl]-methylthio-1-(4-chloro-phenyl)-imidazole and its derivatives, showcasing its role in producing potentially bioactive molecules (Ma et al., 2018).
Biological Activity and Material Science
- Some derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine, which can be synthesized using this compound, have been discussed for their biological activity, hinting at the compound's potential in the field of medicinal chemistry (Yassin, 2009).
- The compound is part of a process to create a square-planar copper(II) complex, which is significant in material science and coordination chemistry (Ma et al., 2018).
Methodological Improvements and Validation Studies
- Innovations in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, a compound closely related to this compound, have been documented, emphasizing methodological advancements in chemical synthesis (Liang, 2007).
- A method development and validation study for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API), by LC/MS/MS illustrates the compound's relevance in ensuring drug safety and quality (Venugopal et al., 2012).
Propriétés
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKMLLIYJFBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)
![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2868647.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)


![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)
